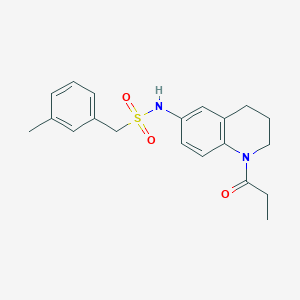

1-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-20(23)22-11-5-8-17-13-18(9-10-19(17)22)21-26(24,25)14-16-7-4-6-15(2)12-16/h4,6-7,9-10,12-13,21H,3,5,8,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFSEFHJLDWDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Introduction of the Propanoyl Group: The tetrahydroquinoline intermediate can be acylated using propanoyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the reaction of the acylated tetrahydroquinoline with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use as an antimicrobial or anticancer agent.

Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Target Compound : The 3-methylphenyl group introduces moderate lipophilicity and steric bulk, which may enhance membrane permeability compared to unsubstituted phenyl analogues.

- Quinabactin (1-(4-Methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide): The 4-methylphenyl substituent may alter binding interactions due to positional isomerism, as para-substitution often affects receptor affinity .

Modifications on the Tetrahydroquinoline Core

- Target Compound: The 1-propanoyl group provides hydrogen-bonding capacity, which could enhance interactions with polar residues in enzyme active sites.

Physicochemical Properties

A comparative analysis of molecular weight, solubility, and lipophilicity is summarized below:

Computational and Spectroscopic Studies

- DFT Analysis : The 3-methylphenyl methanesulfonamide scaffold (as in the target compound) exhibits distinct NMR chemical shifts (e.g., δ 2.35 ppm for methyl protons) and vibrational modes (e.g., S=O stretching at 1150 cm⁻¹) compared to 2-methylphenyl analogues, suggesting altered electron distribution and conformational stability .

- Vibrational Spectra: The propanoyl group in the target compound contributes to unique IR absorption bands (e.g., C=O stretch at 1680 cm⁻¹), which are absent in non-acylated derivatives like BF38500 .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how can reaction yields be optimized?

- Methodology :

- The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

Tetrahydroquinoline formation : Cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

Sulfonamide coupling : Reacting the tetrahydroquinoline intermediate with 3-methylphenyl methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) .

Propanoylation : Acylation of the tetrahydroquinoline nitrogen using propionyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) .

- Optimization :

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

- Control temperature (e.g., reflux for acylation) and stoichiometry of reagents to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : Purity assessment (>95% purity threshold for biological assays) .

- X-ray crystallography (if applicable): Resolve stereochemical ambiguities in the tetrahydroquinoline core .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring or tetrahydroquinoline core) influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies :

- Compare analogs with variations in substituents (e.g., 4-fluoro vs. 3-methylphenyl groups) using standardized assays (e.g., antimicrobial MIC, cancer cell line viability) .

- Key Findings :

- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance antimicrobial activity but may reduce solubility .

- Bulky substituents on the tetrahydroquinoline nitrogen (e.g., propanoyl vs. benzyl) modulate target binding affinity .

- Tools : Molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

- Methodology :

- Meta-analysis : Compare experimental variables such as:

- Cell lines : Differences in membrane permeability or metabolic activity (e.g., HEK293 vs. HeLa cells) .

- Assay conditions : pH, serum content, and incubation time .

- Dose-response validation : Repeat assays with standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What in silico strategies are recommended for predicting pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:

- Lipophilicity (logP): Impacts blood-brain barrier penetration .

- Metabolic sites : Cytochrome P450 interactions identified via docking .

- Solubility enhancement : Introduce polar groups (e.g., -OH, -OMe) on the tetrahydroquinoline core while monitoring activity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.